2-Iodo-4-methoxyphenylamine

Overview

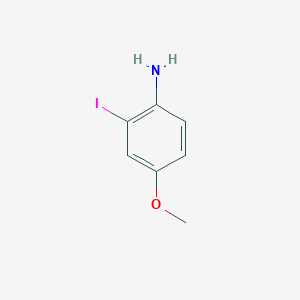

Description

2-Iodo-4-methoxyphenylamine (CAS: 191348-14-8) is a halogenated aromatic amine characterized by an iodine substituent at the ortho position and a methoxy group at the para position relative to the amine functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s reactivity, while the methoxy group enhances solubility and modulates electronic properties . Commercial availability spans multiple purity grades (95–98%) and packaging options (1g–1kg), with pricing scaled by quantity (e.g., 1g: €20; 500g: €2,772) .

Biological Activity

2-Iodo-4-methoxyphenylamine (CAS Number: 191348-14-8) is an organic compound characterized by the presence of an iodine atom and a methoxy group attached to a phenylamine structure. This unique configuration contributes to its chemical reactivity and potential biological activity, particularly in pharmaceutical applications. Despite its promising structure, detailed studies on its specific biological activity remain limited.

- Molecular Formula : CHINO

- Molecular Weight : 249.05 g/mol

- Density : 1.8 ± 0.1 g/cm³

- Boiling Point : 305.0 ± 27.0 °C at 760 mmHg

- Flash Point : 138.3 ± 23.7 °C

The compound's iodine atom is hypothesized to enhance its bioactivity, particularly through interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits potential biological activity, especially concerning neurotransmitter systems that may influence conditions such as anxiety and depression. However, as of now, there is no documented information regarding a specific mechanism of action for this compound in biological systems .

Interaction Studies

This compound has been identified as a substrate for certain cytochrome P450 enzymes, which are crucial in drug metabolism. Understanding these interactions is essential for assessing its pharmacokinetic profiles and potential side effects.

Antitumor Activity

While direct studies on this compound are scarce, related compounds have shown significant antitumor activity. For instance, research on structurally similar compounds demonstrated their effectiveness against various cancer cell lines, highlighting the importance of structural features in determining biological efficacy.

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| IMB-1406 | A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 | |

| DU145 | 99.93 | 7.89 | |

| MCF7 | 100.39 | 8.26 |

This table illustrates the comparative antitumor efficacy of IMB-1406, suggesting that compounds with similar structural characteristics may also exhibit notable biological activities .

Neurotransmitter Interaction

Studies suggest that compounds like this compound could influence neurotransmitter systems due to their structural properties. The presence of the methoxy group may facilitate interactions with serotonin or dopamine receptors, which are critical in managing mood disorders.

Synthesis Methods

The synthesis of this compound typically involves the iodination of 4-methoxyphenylamine using iodine monochloride or other iodinating agents under controlled conditions, followed by reduction reactions from nitro derivatives. This synthetic pathway underscores the compound's utility in organic synthesis and pharmaceutical development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 2-Iodo-4-methoxyphenylamine with structurally related compounds, emphasizing substituent positions, functional groups, and applications:

Key Differences and Implications

- Substituent Reactivity : The iodine in this compound facilitates nucleophilic aromatic substitution and metal-catalyzed cross-couplings, unlike chlorine or bromine analogues, which require harsher conditions . In contrast, 3-Methoxyphenyl isocyanate reacts with alcohols or amines to form urethanes or ureas, leveraging the electrophilic isocyanate group .

- Pharmacological Activity : 2C-I (a phenethylamine derivative) exhibits psychedelic effects via serotonin receptor agonism, whereas this compound lacks psychoactivity due to the absence of a phenethylamine backbone and differing substituent positions .

- Solubility and Stability: The methoxy group in this compound improves solubility in polar solvents compared to non-methoxyated iodoanilines. However, the compound’s stability is pH-sensitive, requiring storage under inert conditions to prevent dehalogenation .

Properties

IUPAC Name |

2-iodo-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASINPZWBVCLVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451800 | |

| Record name | 2-Iodo-4-methoxyphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191348-14-8 | |

| Record name | 2-Iodo-4-methoxyphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-4-methoxyphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.